5-(3,5-Difluorophenyl)-2-methoxyphenol, 95%
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Overview
Description
5-(3,5-Difluorophenyl)-2-methoxyphenol, 95% (5-DFM) is a phenolic compound that has been used in various scientific research applications due to its unique properties. It is a colorless, crystalline solid with a melting point of 80-82 °C and a boiling point of 310 °C. 5-DFM has been found to have a variety of biochemical and physiological effects that make it an attractive candidate for laboratory experiments.
Scientific Research Applications
5-(3,5-Difluorophenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications. It has been used as a model compound for studying the structure-activity relationships of phenolic compounds. It has also been used to study the effects of fluoro-substituted phenols on the activity of enzymes, such as cytochrome P450. Additionally, it has been used to study the mechanisms of action of other compounds, such as the antimalarial drug artemisinin.
Mechanism of Action
The exact mechanism of action of 5-(3,5-Difluorophenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed that the fluoro-substituted phenol group of 5-(3,5-Difluorophenyl)-2-methoxyphenol, 95% is responsible for its biological activity. It is thought that the fluoro-substituent increases the hydrophobicity of the molecule, making it more soluble in lipids and thus more easily absorbed into cells. Additionally, the fluoro-substituent is thought to interact with enzymes and other proteins, altering their activity.
Biochemical and Physiological Effects
5-(3,5-Difluorophenyl)-2-methoxyphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been found to inhibit the activity of other enzymes, such as 5-alpha reductase and aromatase. It has also been found to have antimalarial activity, as well as antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
5-(3,5-Difluorophenyl)-2-methoxyphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. Additionally, it is a relatively stable compound and is not prone to degradation. However, it is important to note that 5-(3,5-Difluorophenyl)-2-methoxyphenol, 95% is a relatively toxic compound and should be handled with care.
Future Directions
There are several potential future directions for 5-(3,5-Difluorophenyl)-2-methoxyphenol, 95% research. One possible direction is to further explore its mechanism of action and the biochemical and physiological effects it has on cells and enzymes. Additionally, further research could be conducted to explore its potential applications as an antimalarial drug or as an antioxidant. Another possible direction is to explore the potential of 5-(3,5-Difluorophenyl)-2-methoxyphenol, 95% as a drug delivery system. Finally, further research could be conducted to explore the potential of 5-(3,5-Difluorophenyl)-2-methoxyphenol, 95% as a therapeutic agent for various diseases.
Synthesis Methods
5-(3,5-Difluorophenyl)-2-methoxyphenol, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 3,5-difluorophenol and 2-methoxybenzaldehyde in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out at a temperature of 70-80 °C for several hours. Once the reaction is complete, the product is isolated by filtration and recrystallization. Other methods, such as the reaction of 3,5-difluorophenol and 2-methoxybenzyl chloride, have also been used to synthesize 5-(3,5-Difluorophenyl)-2-methoxyphenol, 95%.
properties
IUPAC Name |
5-(3,5-difluorophenyl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c1-17-13-3-2-8(6-12(13)16)9-4-10(14)7-11(15)5-9/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKZFPQFVGNWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685528 |
Source
|
Record name | 3',5'-Difluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Difluorophenyl)-2-methoxyphenol | |
CAS RN |
1261898-75-2 |
Source
|
Record name | 3',5'-Difluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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